3-Phenylquinoline
Overview
Description
3-Phenylquinoline: is a heterocyclic aromatic organic compound that consists of a quinoline ring system with a phenyl group attached at the third position. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: One of the most common methods for synthesizing quinoline derivatives, including 3-Phenylquinoline, involves the Friedländer synthesis. This method typically uses 2-aminobenzophenone and acetaldehyde under acidic or basic conditions to form the quinoline ring.
Skraup Synthesis: Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid to form the quinoline ring.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenylquinoline can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst to form dihydroquinolines.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the phenyl ring or the quinoline ring, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
Chemistry:
- 3-Phenylquinoline and its derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology:
- In biological research, this compound derivatives have been studied for their potential as inhibitors of various enzymes and receptors.
Medicine:
- This compound derivatives have shown promise in medicinal chemistry as potential anticancer, antimicrobial, and antiviral agents. For example, some derivatives have been identified as antagonists of the p53 transcriptional activity, which is significant in cancer research .
Industry:
- In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as antagonists of the p53 transcriptional activity by stabilizing the wild-type p53 protein and decreasing the expression of p53 target genes like p21 . This interaction can modulate cellular responses to environmental perturbations and has therapeutic potential in cancer treatment.
Comparison with Similar Compounds
Quinoline: The parent compound of 3-Phenylquinoline, known for its broad range of biological activities.
2-Phenylquinoline: Similar to this compound but with the phenyl group attached at the second position.
4-Phenylquinoline: Another isomer with the phenyl group at the fourth position.
Uniqueness:
- This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other isomers like 2-Phenylquinoline and 4-Phenylquinoline.
Properties
IUPAC Name |
3-phenylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKRDBXIPFYPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300417 | |
Record name | 3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-96-2 | |
Record name | NSC136922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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